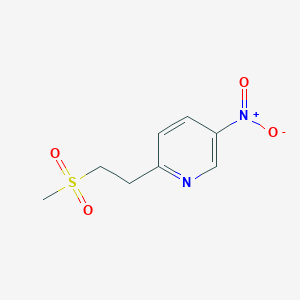
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a methylsulfonyl group attached to an ethyl chain at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the methylsulfonyl group. One common method involves the nitration of 2-ethylpyridine to form 2-ethyl-5-nitropyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like iron powder in acetic acid or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfonyl)ethanol: This compound has a similar methylsulfonyl group but lacks the nitro group and pyridine ring.
2-(Methylsulfonyl)ethylamine: Similar structure but with an amine group instead of a nitro group.
5-Nitropyridine-2-carboxylic acid: Contains a nitro group at the 5-position but has a carboxylic acid group instead of a methylsulfonyl group.
Uniqueness
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine is unique due to the combination of the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-(2-methylsulfonylethyl)-5-nitropyridine |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)5-4-7-2-3-8(6-9-7)10(11)12/h2-3,6H,4-5H2,1H3 |
Clave InChI |
LYZDHOFXEXCKQA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1=NC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


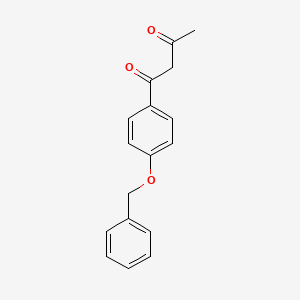
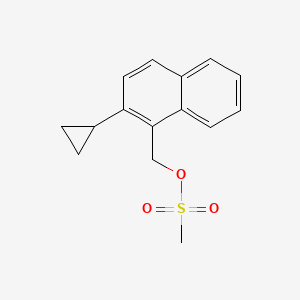
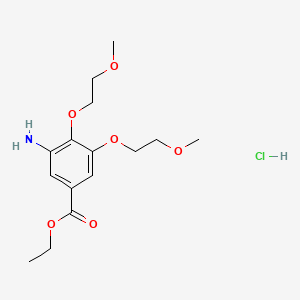
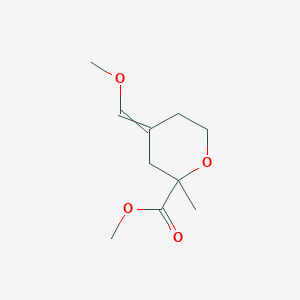
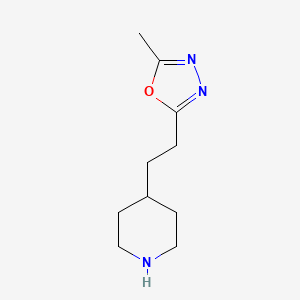
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)

![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
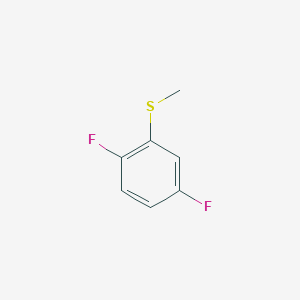
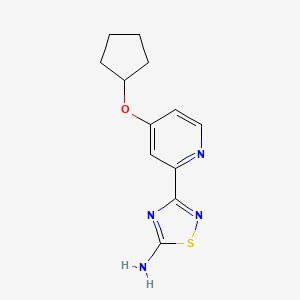
![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
